![molecular formula C18H17NO3 B1211133 3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Scientific Research Applications
Heterocyclic Compound Synthesis
- 3-(4-Phenyl) benzoyl propionic acid, closely related to the compound of interest, has been utilized as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are noteworthy for their reactions with different nucleophiles (Soliman, Bakeer, & Attia, 2010).
Synthesis of β-Lactams
- 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a structurally similar compound, has been used as a ketene source for synthesizing monocyclic-2-azetidinones. The synthesis process involves controlling diastereoselectivity through hindrance in ketene and imines (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
Renewable Building Block for Benzoxazine
- 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is significant for developing materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Ugi Three-Component Coupling Reaction
- A study conducted a three-component Ugi reaction involving 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid to produce a novel class of compounds. This process is significant for creating new chemical entities (Reddy et al., 2014).
Synthesis of Polysubstituted Pyrroles
- The reaction of arylglyoxals, N,Ndimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids has been utilized to obtain novel pentasubstituted pyrroles. This synthesis method holds importance in the field of organic chemistry (Kolos & Chechina, 2019).
Anti-Inflammatory Activity
- A series of substituted N‐pyrrolylcarboxylic acids, including 3‐(N‐pyrrolyl)propanoic acids, were evaluated for their analgesic and anti-inflammatory activities. These compounds showed promising results in increasing the pain threshold and reducing inflammation (Bocheva, Bijev, & Nankov, 2006).
Analgesic Compounds
- Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids were synthesized and tested for analgesic activity. These compounds displayed equipotent analgesic activity to aspirin, showcasing their potential in pain management (Banoglu et al., 2007).
properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-[1-(furan-2-ylmethyl)-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-18(21)11-9-15-8-10-17(14-5-2-1-3-6-14)19(15)13-16-7-4-12-22-16/h1-8,10,12H,9,11,13H2,(H,20,21) |
InChI Key |
NRHNQLUJFCODBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
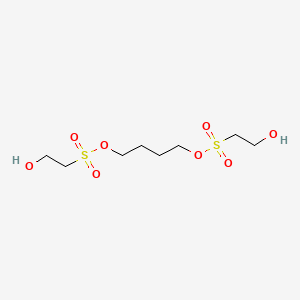
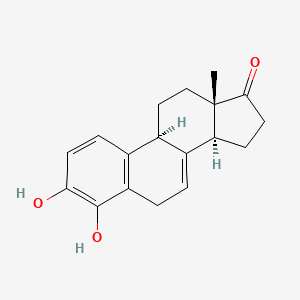
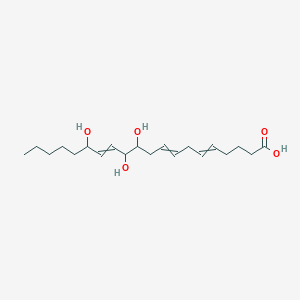

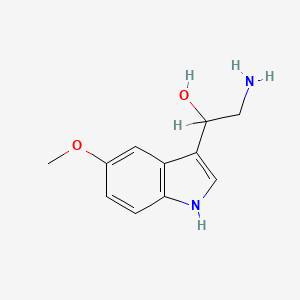

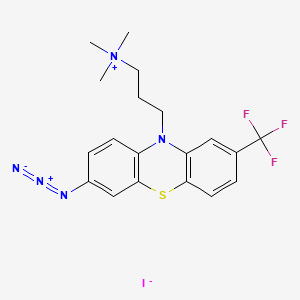
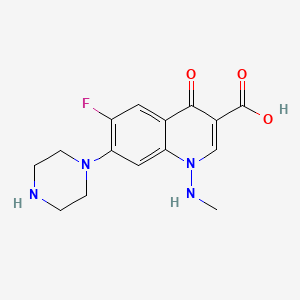
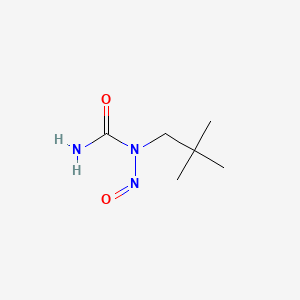
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
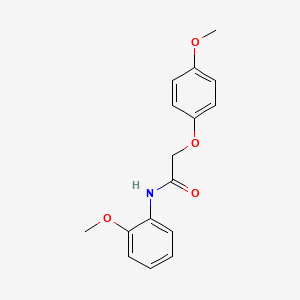
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
